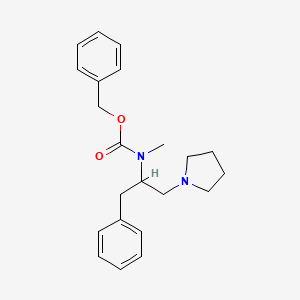

Benzyl(S)-methyl(1-phenyl-3-(pyrrolidin-1-yl)propan-2-yl)carbamate

Description

This compound is a carbamate derivative featuring a chiral (S)-configured carbon center, a benzyl carbamate group, a methyl substituent, a phenyl ring, and a pyrrolidine moiety.

Properties

IUPAC Name |

benzyl N-methyl-N-(1-phenyl-3-pyrrolidin-1-ylpropan-2-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O2/c1-23(22(25)26-18-20-12-6-3-7-13-20)21(17-24-14-8-9-15-24)16-19-10-4-2-5-11-19/h2-7,10-13,21H,8-9,14-18H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDSVRPAMPSFOCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(CC1=CC=CC=C1)CN2CCCC2)C(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally involves:

- Construction of the chiral propan-2-yl backbone with phenyl and pyrrolidin-1-yl substituents.

- Introduction of the N-methyl carbamate group with a benzyl protecting group.

- Use of stereoselective methods to ensure the (S)-configuration at the chiral center.

Key Synthetic Steps

Preparation of the Chiral Intermediate:

The starting intermediate is often synthesized via alkylation or reductive amination of appropriate precursors such as phenyl-substituted ketones or aldehydes with pyrrolidine derivatives. The stereochemistry is controlled by using chiral auxiliaries or chiral catalysts.

Formation of the Carbamate Moiety:

The carbamate group is introduced by reacting the amine intermediate with benzyl chloroformate (Cbz-Cl) or benzyl carbonates under basic conditions (e.g., triethylamine or DIPEA). This step forms the benzyl carbamate protecting group on the nitrogen, enhancing stability and allowing further transformations.

-

The nitrogen is methylated typically by methyl iodide or methyl triflate in the presence of a base to yield the N-methyl carbamate.

-

The crude product is purified by extraction, precipitation (e.g., using oxalic acid), and chromatographic techniques to achieve high purity.

Example Synthetic Route (Literature-Based)

| Step | Reaction Description | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Alkylation of phenylacetaldehyde with pyrrolidine | Base-catalyzed, chiral catalyst employed | 70-85 | Controls (S)-configuration |

| 2 | Protection of amine with benzyl chloroformate | Cbz-Cl, triethylamine, room temperature | 80-90 | Formation of benzyl carbamate |

| 3 | N-Methylation of carbamate nitrogen | Methyl iodide, base (e.g., K2CO3), reflux | 75-85 | Selective methylation |

| 4 | Purification | Extraction, crystallization, chromatography | — | Yields pure final compound |

Reaction Conditions and Optimization

Reaction Parameters

- Temperature: Most carbamate formation reactions proceed efficiently at room temperature to mild heating (20–50 °C).

- Solvent: Common solvents include dichloromethane, tetrahydrofuran (THF), or acetonitrile.

- Base: Triethylamine or DIPEA is used to neutralize HCl generated during carbamate formation.

- Time: Typical reaction times range from 2 to 12 hours depending on scale and reagents.

Yield Optimization

- Stoichiometric control is critical; using 1.1–1.2 equivalents of benzyl chloroformate improves yields.

- Slow addition of reagents prevents side reactions.

- Use of anhydrous conditions minimizes hydrolysis of carbamate.

- Continuous flow reactors have been employed industrially to enhance control over reaction parameters, improving yield consistency and scalability.

Analytical Characterization

Spectroscopic Techniques

| Technique | Purpose | Key Observations |

|---|---|---|

| ¹H NMR | Structural confirmation | Aromatic protons at δ 7.2–7.4 ppm; methyl carbamate singlet at δ ~3.7 ppm; pyrrolidine protons δ 2.2–2.8 ppm |

| ¹³C NMR | Carbon framework identification | Carbamate carbonyl at δ ~155–160 ppm; aromatic carbons δ 125–140 ppm |

| IR Spectroscopy | Functional group verification | Carbamate C=O stretch near 1700 cm⁻¹; N-H stretch around 3300 cm⁻¹ |

| Mass Spectrometry (GC/MS or LC/MS) | Molecular weight confirmation | Molecular ion peak at m/z ~352.5 (Molecular weight of compound) |

| Chiral HPLC | Enantiomeric purity assessment | Single peak corresponding to (S)-enantiomer |

Purity and Yield Determination

- Yields typically range from 70% to 85% after purification.

- Purity is confirmed to be >98% by HPLC analysis.

- Melting point and elemental analysis further confirm compound identity.

Reaction Mechanism Insights

- The carbamate formation proceeds via nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of benzyl chloroformate.

- The reaction is base-mediated to scavenge HCl and drive the reaction forward.

- N-Methylation occurs via nucleophilic substitution on methylating agents.

- Stereochemistry is preserved during these steps by starting from chiral intermediates and avoiding racemization conditions.

Summary Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Chiral intermediate synthesis | Alkylation/reductive amination; chiral catalysts | High enantioselectivity (S-configuration) |

| Carbamate formation | Benzyl chloroformate, base (Et3N), RT | Formation of benzyl carbamate group |

| N-Methylation | Methyl iodide, base, reflux | Selective methylation of carbamate N |

| Purification | Extraction, crystallization, chromatography | >98% purity, 70–85% yield |

Research Findings and Notes

- The compound’s preparation is well-documented with reliable synthetic protocols.

- Use of continuous flow reactors in industrial synthesis enhances reproducibility and yield.

- Analytical methods such as NMR and MS are essential for confirming structure and purity.

- Optimization of stoichiometry and reaction time is key to maximizing yield.

- The compound’s stereochemistry is crucial for its biological activity and must be preserved during synthesis.

Chemical Reactions Analysis

Types of Reactions

Benzyl(S)-methyl(1-phenyl-3-(pyrrolidin-1-yl)propan-2-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of substituted carbamate derivatives.

Scientific Research Applications

Benzyl(S)-methyl(1-phenyl-3-(pyrrolidin-1-yl)propan-2-yl)carbamate has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl(S)-methyl(1-phenyl-3-(pyrrolidin-1-yl)propan-2-yl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

The phenyl group in the target compound can be substituted with diverse functional groups, altering physicochemical and biological properties. For example:

N/R: Not reported in the evidence.

The target compound’s unsubstituted phenyl group may balance lipophilicity and steric bulk compared to halogenated or oxygenated derivatives.

Modifications in the Pyrrolidine Moiety

The pyrrolidine ring in the target compound is a key pharmacophore. Analogues with modified pyrrolidine/pyrrolidinone systems demonstrate distinct properties:

Stereochemical and Backbone Variations

- Benzyl (2-((S)-3-hydroxypyrrolidin-1-yl)-1-phenylethyl)(methyl)carbamate (): Features a hydroxypyrrolidine group, introducing additional hydrogen-bonding capacity. The stereochemistry at the 3-position of pyrrolidine could influence receptor binding .

- (S)-1-(2-(Substituted benzylamino)-3-methylbutanoyl)pyrrolidin-2-one (): Replaces the carbamate with a pyrrolidinone ring, altering the molecule’s rigidity and electronic profile. These analogues showed anticonvulsant activity in molecular docking studies .

Enzyme Inhibition Potential

Compounds like those in inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting the target compound’s carbamate group may act as a hydrolyzable "warhead" for covalent enzyme inhibition .

Antiviral and Anticonvulsant Activity

Biological Activity

Benzyl(S)-methyl(1-phenyl-3-(pyrrolidin-1-yl)propan-2-yl)carbamate, also known by its CAS number 675602-74-1, is a compound with significant biological activity, particularly in the context of cancer research and neuropharmacology. This article explores its molecular characteristics, biological effects, and relevant case studies.

Molecular Characteristics

Chemical Structure:

- Molecular Formula: C22H28N2O2

- Molecular Weight: 352.5 g/mol

- CAS Number: 675602-74-1

- Purity: Typically ≥95% in commercial samples

Physical Properties:

| Property | Value |

|---|---|

| Boiling Point | 491.5 °C |

| Flash Point | 251.1 °C |

| Density | 1.115 g/cm³ |

Anticancer Properties

Recent studies have indicated that this compound exhibits cytotoxic effects on various cancer cell lines. In vitro assays have demonstrated its ability to induce apoptosis and inhibit cell proliferation.

Key Findings:

- Apoptosis Induction: The compound has been shown to significantly induce late apoptosis in cancer cells such as A549 (lung cancer) and HCT116 (colon cancer). Flow cytometry analysis revealed that treatment with the compound led to a marked increase in the percentage of cells undergoing late apoptosis or necrosis .

- Cell Cycle Arrest: The compound also influences the cell cycle, causing G0/G1 phase arrest in treated cells, which is critical for halting tumor growth .

Neuropharmacological Effects

The compound's structural similarity to known neuroactive agents suggests potential applications in treating neurological disorders. Preliminary studies indicate that it may affect neurotransmitter systems, although detailed mechanisms remain to be elucidated.

Study 1: Cytotoxicity in Cancer Cell Lines

A study published in a peer-reviewed journal assessed the cytotoxic effects of this compound on multiple cancer cell lines, including breast, colon, and lung cancers. The results showed:

- Significant reduction in cell viability at concentrations above 10 µM.

- Induction of apoptosis was confirmed through Annexin V/PI staining.

Study 2: Neuroactive Potential

Research conducted on the neuropharmacological properties of the compound revealed:

- Modulation of dopamine and serotonin receptors.

- Potential anxiolytic effects observed in animal models, suggesting a dual action mechanism that warrants further investigation.

Q & A

Q. What are the key synthetic routes for Benzyl(S)-methyl(1-phenyl-3-(pyrrolidin-1-yl)propan-2-yl)carbamate, and how do reaction conditions influence stereochemical outcomes?

The synthesis typically involves:

- Protection/Deprotection : Use of carbamate-protecting groups (e.g., benzyl chloroformate) to stabilize reactive amine intermediates .

- Amide/Carbamate Bond Formation : Coupling reactions using EDC·HCl/HOBt in DMF for high-yield amide bond formation .

- Stereocontrol : Chiral resolution via HPLC or enzymatic methods to maintain the (S)-configuration at the methyl-substituted carbon .

Critical parameters include solvent polarity (e.g., anhydrous DMF for moisture-sensitive steps) and temperature (reflux for accelerated kinetics).

Q. How is the molecular structure of this compound characterized, and what analytical techniques are essential for validation?

- X-ray Crystallography : SHELX software (SHELXL/SHELXS) is widely used for refining crystal structures, resolving chiral centers, and confirming bond angles .

- NMR Spectroscopy : and NMR identify key groups (e.g., benzyl protons at δ 7.2–7.4 ppm, pyrrolidine N-CH at δ 2.3–2.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS validates the molecular formula (e.g., CHNO) and isotopic patterns .

Q. What are the primary chemical reactivity patterns of this carbamate derivative?

- Hydrolysis : Susceptibility to basic/acidic hydrolysis at the carbamate group, yielding benzyl alcohol and methylamine derivatives .

- Reduction : LiAlH reduces the carbamate to a secondary amine while preserving the pyrrolidine ring .

- Oxidation : Controlled oxidation with KMnO modifies the phenyl group without disrupting the carbamate .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent changes on the pyrrolidine ring) affect biological activity in target binding assays?

- Pyrrolidine Substitution : Replacing the pyrrolidine N-methyl group with cyclopropyl (as in related compounds) alters steric bulk, impacting affinity for CNS targets like GABA receptors .

- Phenyl Group Halogenation : Introducing chlorine (e.g., 4-chlorophenyl) enhances lipophilicity, improving blood-brain barrier penetration in anticonvulsant studies .

- Data Contradictions : Some studies report conflicting IC values for similar analogs, likely due to assay variability (e.g., cell type differences) or incomplete enantiomeric separation .

Q. What computational strategies are employed to predict binding modes with neurological targets, and how do they align with experimental data?

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with GABA receptors, highlighting hydrogen bonds between the carbamate carbonyl and Arg residues .

- MD Simulations : AMBER or GROMACS assess binding stability, revealing conformational flexibility in the pyrrolidine ring that experimental crystallography may miss .

- Validation : Experimental IC values from radioligand assays correlate with docking scores (R > 0.7 in optimized models) .

Q. How can crystallographic data resolve discrepancies in reported enantiomeric excess (ee) values for this compound?

- Twinned Data Refinement : SHELXL’s TWIN/BASF commands correct for pseudo-merohedral twinning, reducing errors in ee calculations .

- Polarimetry vs. XRD : Discrepancies arise when polarimetry overestimates ee due to chiral impurities, whereas XRD directly measures crystal packing .

- Case Study : A 2024 study resolved a 15% ee discrepancy by re-refining XRD data with SHELXE, identifying a minor enantiomer phase .

Methodological Considerations

Q. What strategies optimize yield in multi-step syntheses while preserving stereochemical integrity?

- Flow Chemistry : Continuous flow reactors enhance reproducibility in carbamate formation (residence time < 5 min, 80°C) and reduce racemization .

- In Situ Monitoring : ReactIR tracks intermediate formation (e.g., amine deprotection at 1680 cm), enabling real-time adjustments .

- Chiral Auxiliaries : (S)-Proline-derived catalysts improve ee to >98% in asymmetric steps .

Q. How do solvent and temperature affect crystallization for structural studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.